Bromopyrogallol Red

Beschreibung

The exact mass of the compound Bromopyrogallol red is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315537. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromopyrogallol Red suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopyrogallol Red including the price, delivery time, and more detailed information at info@benchchem.com.

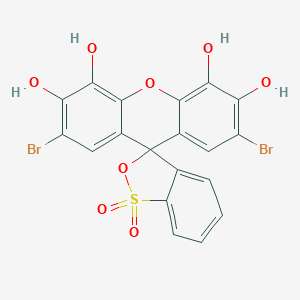

Structure

3D Structure

Eigenschaften

IUPAC Name |

2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYYBXMARTXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066082 | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-43-9 | |

| Record name | Bromopyrogallol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyrogallol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyrogallol red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Brompyrogallol Red | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6NS5EJ2GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromopyrogallol Red: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopyrogallol Red (BPR) is a synthetically produced sulfonephthalein dye belonging to the triphenylmethane (B1682552) class.[1] It is widely recognized in analytical chemistry for its versatile applications as a metallochromic and pH indicator. Its ability to form distinctly colored complexes with a variety of metal ions makes it an invaluable reagent in spectrophotometric analysis and complexometric titrations.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Bromopyrogallol Red, complete with detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Chemical Structure and Identification

Bromopyrogallol Red is chemically known as 2',7'-Dibromo-3',4',5',6'-tetrahydroxy-1H-1λ⁶-spiro[[2][3]benzoxathiole-3,9'-xanthene]-1,1-dione.[1] The molecule features a spirocyclic structure with bromine and hydroxyl functional groups that are crucial for its indicator properties.

Table 1: Chemical Identification of Bromopyrogallol Red

| Identifier | Value |

| IUPAC Name | 2',7'-Dibromo-3',4',5',6'-tetrahydroxy-1H-1λ⁶-spiro[benzoxathiole-3,9'-xanthene]-1,1-dione |

| Synonyms | 5',5''-Dibromopyrogallolsulfonephthalein, Dibromopyrogallolsulfonphthalein |

| CAS Number | 16574-43-9 |

| Molecular Formula | C₁₉H₁₀Br₂O₈S |

| SMILES | Brc5c(O)c(O)c4Oc1c(O)c(O)c(Br)cc1C3(OS(=O)(=O)c2ccccc23)c4c5 |

| InChI | InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H |

Physicochemical Properties

The utility of Bromopyrogallol Red as an indicator is directly related to its physical and chemical properties, particularly its molecular weight, solubility, and spectral characteristics.

Table 2: Physicochemical Properties of Bromopyrogallol Red

| Property | Value |

| Molecular Weight | 558.15 g/mol |

| Appearance | Green to dark brown crystalline powder |

| Melting Point | 300 °C (572 °F; 573 K) |

| Solubility | Soluble in water and 50% ethanol |

| Storage Temperature | 4 °C |

Spectral Properties

The absorption maxima of Bromopyrogallol Red are highly dependent on the solvent and the pH of the medium. These spectral shifts are the basis for its application in spectrophotometric analysis.

Table 3: Absorption Maxima (λmax) of Bromopyrogallol Red in Various Solvents

| Solvent | λmax (nm) |

| Dimethyl sulfoxide | 412, 523 |

| Ethanol | 400–540 |

| Water | 360–530 |

| 1,4-Dioxane:Water (4:2) | 470 |

Acid-Base Indicator Properties

Applications in Analytical Chemistry

Bromopyrogallol Red is a versatile reagent with primary applications in the quantitative analysis of metal ions through spectrophotometry and complexometric titrations.

Spectrophotometric Determination of Metal Ions

BPR forms stable, colored complexes with a variety of metal ions, including lead (Pb²⁺), bismuth (Bi³⁺), niobium (Nb⁵⁺), silver (Ag⁺), yttrium (Y³⁺), and cerium (Ce³⁺). The formation of these complexes leads to a significant and measurable change in the absorbance spectrum, allowing for the quantitative determination of the metal ion concentration. The sensitivity and selectivity of these reactions can often be enhanced by the addition of a surfactant, such as cetyltrimethylammonium bromide (CTAB).

The general principle of using Bromopyrogallol Red for the spectrophotometric determination of a metal ion involves the formation of a colored complex and the subsequent measurement of its absorbance.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromopyrogallol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromopyrogallol Red, a vital triphenylmethane (B1682552) dye and metallochromic indicator. The following sections detail the chemical principles, experimental protocols, and purification methodologies required to produce high-purity Bromopyrogallol Red for research and development applications.

Synthesis of Bromopyrogallol Red

The synthesis of Bromopyrogallol Red is a two-step process. The first step involves the condensation of o-sulfobenzoic acid anhydride (B1165640) with pyrogallol (B1678534) to form the intermediate, pyrogallolsulfonphthalein. The subsequent step is the bromination of this intermediate to yield the final product, Bromopyrogallol Red.

Chemical Principles

The core of the synthesis is an electrophilic substitution reaction. The o-sulfobenzoic acid anhydride acts as the electrophile, which attacks the electron-rich aromatic ring of pyrogallol. This is followed by a dehydration reaction to form the spirocyclic structure of the sulfonphthalein. The subsequent bromination is also an electrophilic aromatic substitution, where bromine atoms are introduced onto the pyrogallol rings.

Experimental Protocol: Synthesis of Pyrogallolsulfonphthalein (Intermediate)

Materials:

-

o-Sulfobenzoic acid anhydride

-

Pyrogallol

-

Concentrated Sulfuric Acid

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of o-sulfobenzoic acid anhydride with two molar equivalents of pyrogallol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 120-130°C in an oil bath and maintain this temperature for 4-6 hours. The mixture will darken and become viscous.

-

Allow the reaction mixture to cool to room temperature.

-

Add deionized water to the solidified mass and break it up with a spatula.

-

Heat the mixture to boiling to dissolve the product and filter it hot to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization of the pyrogallolsulfonphthalein.

-

Collect the crystals by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Experimental Protocol: Bromination of Pyrogallolsulfonphthalein

Materials:

-

Pyrogallolsulfonphthalein

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite (for quenching)

Procedure:

-

Dissolve the dried pyrogallolsulfonphthalein in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a gas trap.

-

Cool the solution in an ice bath.

-

Slowly add a solution of two molar equivalents of bromine in glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color of bromine disappears.

-

Pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the crude Bromopyrogallol Red.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry.

Purification of Bromopyrogallol Red

The crude Bromopyrogallol Red obtained from the synthesis typically contains unreacted starting materials and side products. An efficient purification is crucial for its use in sensitive analytical applications.[1] Chromatographic techniques are highly effective for this purpose.[1]

Experimental Protocol: Column Chromatography

Materials:

-

Crude Bromopyrogallol Red

-

Polyamide powder

-

Hydrochloric acid (HCl), dilute

-

Deionized Water

Procedure:

-

Prepare a slurry of polyamide powder in deionized water and pack it into a chromatography column.

-

Pre-wash the column with dilute HCl followed by deionized water until the eluate is neutral.[1]

-

Dissolve the crude Bromopyrogallol Red in a minimal amount of methanol.

-

Adsorb the crude product onto a small amount of polyamide powder by evaporating the solvent.

-

Carefully load the dried powder onto the top of the prepared column.

-

Elute the column with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it.

-

Collect the fractions and monitor the separation using thin-layer chromatography.

-

Combine the fractions containing the pure Bromopyrogallol Red and evaporate the solvent under reduced pressure to obtain the purified product.

Purity Assessment: Thin-Layer Chromatography (TLC)

The purity of the final product can be assessed by thin-layer chromatography on microcrystalline cellulose (B213188) plates.[1]

Procedure:

-

Dissolve a small amount of the purified Bromopyrogallol Red in methanol.

-

Spot the solution onto a microcrystalline cellulose TLC plate.

-

Develop the plate in a chamber saturated with one of the following solvent systems:

-

n-Butanol : Acetic Acid : Water

-

n-Propanol : Water

-

Methanol : Water[1]

-

-

Visualize the spots under UV light or by exposing them to iodine vapor. A single spot indicates a high degree of purity.

Data Presentation

The following tables summarize the key quantitative data for Bromopyrogallol Red.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₀Br₂O₈S | [1] |

| Molar Mass | 558.15 g/mol | [1] |

| Appearance | Dark brown powder | [1] |

| Melting Point | > 300 °C | [1] |

| Solvent | Absorption Maxima (λmax) | Reference |

| Dimethyl sulfoxide | 412 nm, 523 nm | [1] |

| Ethanol | 400 - 540 nm | [1] |

| Water | 360 - 530 nm | [1] |

| 1,4-Dioxane : Water (4:2) | 470 nm | [1] |

Mandatory Visualizations

Synthesis Pathway

Caption: A diagram illustrating the two-step synthesis of Bromopyrogallol Red.

Purification Workflow

Caption: A workflow diagram for the purification of Bromopyrogallol Red.

References

Bromopyrogallol Red (CAS 16574-43-9): A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopyrogallol Red (BPR) is a sulfonephthalein dye widely recognized for its utility in analytical chemistry.[1][2] Its chemical structure, featuring two adjacent phenol (B47542) groups, allows it to act as a versatile chromogenic agent.[2] This guide provides an in-depth review of the core physicochemical properties, analytical applications, and detailed experimental protocols for Bromopyrogallol Red. Key applications covered include its use as a metallochromic indicator for complexometric titrations, a spectrophotometric reagent for the quantification of metal ions and proteins, and its emerging role in pharmaceutical analysis. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate practical implementation in a research and development setting.

Physicochemical Properties

Bromopyrogallol Red is a dark brown crystalline powder.[2] It is slightly soluble in water but readily soluble in 50% ethanol (B145695) to form a clear solution.[3] The compound is stable under normal laboratory conditions and should be stored at 2-8°C away from strong acids, strong bases, and direct sunlight.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 16574-43-9 | [2] |

| IUPAC Name | 2′,7′-Dibromo-3′,4′,5′,6′-tetrahydroxy-1H-1λ6-spiro[[1][2]benzoxathiole-3,9′-xanthene]-1,1-dione | [2] |

| Synonyms | 5',5''-Dibromopyrogallolsulfonephthalein, Dibromopyrogallolsulfonphthalein | [4] |

| Molecular Formula | C₁₉H₁₀Br₂O₈S | [2] |

| Molar Mass | 558.15 g·mol⁻¹ | [2] |

| Appearance | Green to dark brown to reddish-brown powder | [2][3][4] |

| Melting Point | ~300 °C | [2][4] |

Table 2: Spectrophotometric Properties

| Condition | Wavelength Range / λmax (nm) | Notes | Reference(s) |

| In Dimethyl sulfoxide (B87167) (DMSO) | 412 and 523 | Displays two absorption maxima. | [2] |

| In Ethanol | 400 - 540 | Broad absorption range. | [2] |

| In Water | 360 - 530 | Broad absorption range. | [2] |

| In 1,4-Dioxane:Water (4:2 ratio) | 470 | Specific absorption maximum in a mixed solvent system. | [2] |

| At pH 6.5 | 556 - 559 | Absorption maximum of the free dye in a buffered aqueous solution. | [3] |

| Al-BPR-Quaternary Salt Ternary Complex | 623 | Molar absorptivity (ε) = 5.05 × 10⁴ L·mol⁻¹·cm⁻¹. The presence of a quaternary ammonium (B1175870) salt enhances sensitivity and causes a bathochromic shift. | [4] |

| Ti(IV)-BPR-Phen-CTMAB Quaternary Complex | 625 | Molar absorptivity (ε) = 6.58 × 10⁴ L·mol⁻¹·cm⁻¹. A highly sensitive method for titanium determination. | [5] |

| Protein-BPR-Molybdate Complex | ~600 | The absorption maximum shifts from ~460-480 nm to 600 nm upon binding to protein in an acidic molybdate (B1676688) solution. | [6] |

Core Analytical Applications

BPR's utility spans several key analytical techniques due to its ability to form distinctly colored complexes with a variety of analytes.

Complexometric Titrations

BPR serves as an excellent metallochromic indicator for the direct or back-titration of numerous metal ions with EDTA.[2] The endpoint is signaled by a sharp color change when the metal ion is fully chelated by the titrant, releasing the free indicator into the solution. It is particularly useful for the determination of Bi, Cd, Co, Mg, and Mn.[2] The optimal pH for these titrations varies depending on the metal ion, for example, pH 9.3 for Cadmium and pH 10 for Magnesium and Manganese.[2]

Spectrophotometric Analysis

The formation of stable, colored complexes between BPR and metal ions is the basis for many spectrophotometric quantification methods.[2] The high molar absorptivity of these complexes allows for the determination of trace amounts of metals. Sensitivity and selectivity can be significantly enhanced by forming ternary complexes, often in the presence of surfactants or other ligands like 1,10-phenanthroline, which prevent precipitation and increase color contrast.[2][4]

Protein Quantification

The Pyrogallol Red-Molybdate assay is a widely used colorimetric method for determining the total protein concentration in biological samples, particularly urine and cerebrospinal fluid.[6] In an acidic environment, a complex of Pyrogallol Red and sodium molybdate binds to the basic amino acid residues of proteins.[6] This binding event causes a distinct color change from red to blue, with an absorption maximum shift to approximately 600 nm.[6] The intensity of the blue color is directly proportional to the protein concentration.

Pharmaceutical Analysis

BPR is employed in indirect spectrophotometric methods for the determination of various pharmaceutical compounds.[7][8] These assays are typically based on redox reactions where the drug analyte reacts with a known excess of an oxidizing agent. The unreacted oxidant is then quantified by its reaction with BPR, where the decrease in color intensity is proportional to the concentration of the drug.

Experimental Protocols & Methodologies

Protocol: Spectrophotometric Determination of Aluminium

This protocol is based on the formation of a ternary complex between Aluminium, BPR, and a quaternary ammonium salt (e.g., n-tetradecyltrimethylammonium bromide) for enhanced sensitivity.[4]

-

Reagent Preparation:

-

Aluminium Standard Stock Solution (1000 µg/mL): Prepare according to standard laboratory procedures.

-

BPR Solution (e.g., 0.1% w/v): Dissolve 100 mg of Bromopyrogallol Red in 100 mL of 50% ethanol.

-

Quaternary Ammonium Salt Solution (e.g., 1% w/v): Dissolve 1 g of n-tetradecyltrimethylammonium bromide in 100 mL of deionized water.

-

Buffer Solution (pH ~6.0): Prepare an appropriate buffer (e.g., acetate (B1210297) or phosphate) to maintain the required pH.

-

-

Calibration Curve Construction:

-

Pipette aliquots of the Aluminium standard solution into a series of 25 mL volumetric flasks to create standards ranging from 0.1 to 0.4 µg/mL.

-

To each flask, add 5 mL of the buffer solution, 1 mL of the quaternary ammonium salt solution, and 2 mL of the BPR solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for 15-20 minutes.

-

Measure the absorbance of each standard at 623 nm against a reagent blank.

-

Plot absorbance versus concentration to generate the calibration curve.

-

-

Sample Analysis:

-

Prepare the unknown sample, ensuring it is within the linear range of the assay (dilute if necessary).

-

Treat the sample identically to the standards (Step 2.2 - 2.4).

-

Measure the absorbance and determine the concentration from the calibration curve.

-

Caption: Workflow for Spectrophotometric Metal Determination.

Protocol: Complexometric Titration of Bismuth (Bi³⁺) with EDTA

This protocol outlines a direct titration of Bismuth using BPR as the indicator. BPR is a suitable indicator for Bismuth titrations.[9] The procedure is adapted from standard methods for complexometric titrations of Bismuth.

-

Reagent Preparation:

-

Standard EDTA Solution (0.01 M): Prepare and standardize against a primary standard.

-

BPR Indicator Solution (0.05% w/v): Dissolve 50 mg of Bromopyrogallol Red in 100 mL of 50% ethanol.[1]

-

Nitric Acid (0.5 M and ~2 M): Prepare by diluting concentrated nitric acid.

-

-

Sample Preparation:

-

Accurately weigh a sample containing approximately 50-100 mg of Bismuth into a 250 mL Erlenmeyer flask.

-

Add 10.0 mL of 0.5 M nitric acid to dissolve the sample. Swirl gently. If necessary, gently heat to aid dissolution.

-

Dilute the mixture with approximately 90 mL of deionized water. The final pH should be between 1 and 2. Adjust with dilute nitric acid if necessary.

-

-

Titration Procedure:

-

Add 3-5 drops of the BPR indicator solution to the sample flask. The solution should turn a color indicating the presence of the Bi-BPR complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color sharply changes to that of the free indicator (e.g., from the metal-complex color to claret red or orange-yellow).[1][2] The color should persist for at least 1 minute.

-

Record the volume of EDTA used and calculate the concentration of Bismuth in the original sample.

-

Caption: Principle of Complexometric Titration using BPR.

Protocol: Pyrogallol Red-Molybdate Total Protein Assay

This protocol is a standard method for quantifying total protein in samples like urine.[6]

-

Reagent Preparation:

-

Working Reagent: The assay is often performed using a pre-made commercial reagent. Alternatively, a reagent can be prepared containing approximately 50-60 µmol/L Pyrogallol Red and 0.04 mmol/L Sodium Molybdate in an acidic buffer.[6]

-

Protein Standard (e.g., 1000 mg/dL BSA): Prepare a stock solution of a known protein standard like Bovine Serum Albumin (BSA).

-

-

Assay Procedure (Microplate Format):

-

Prepare a series of dilutions from the protein standard stock to create a standard curve (e.g., 0, 50, 100, 250, 500, 1000 mg/dL).

-

Pipette 10 µL of each standard, unknown sample, and a blank (deionized water) into separate wells of a 96-well microplate.

-

Add 200 µL of the Pyrogallol Red-Molybdate working reagent to each well.

-

Incubate the plate for 10 minutes at room temperature (15-25°C).

-

Measure the absorbance at 600 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

-

Caption: Workflow for the Pyrogallol Red-Molybdate Protein Assay.

Chemical Logic and Visualization

The functionality of BPR as an indicator is governed by its pH-dependent chemical structure. The protonation state of its hydroxyl groups changes with pH, leading to different electronic configurations and thus different colors.

Caption: pH-Dependent Color Transitions of Bromopyrogallol Red.

Conclusion

Bromopyrogallol Red is a robust and versatile analytical reagent with significant applications in metal ion analysis, protein quantification, and pharmaceutical assays. Its reliability, the simplicity of the methods it employs, and the high sensitivity achievable, particularly through the formation of ternary complexes, ensure its continued relevance in both research and quality control laboratories. This guide provides the foundational technical data and procedural frameworks necessary for the effective implementation of BPR in various analytical contexts.

References

- 1. Complexometric Titration Indicators [delloyd.50megs.com]

- 2. Bromopyrogallol red - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. 16574-43-9 CAS | BROMOPYROGALLOL RED | Complexometric Indicators | Article No. 02320 [lobachemie.com]

- 5. uregina.ca [uregina.ca]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on Bromopyrogallol Red

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Bromopyrogallol Red, a versatile triphenylmethane (B1682552) dye. It is frequently utilized in analytical chemistry as a spectrophotometric reagent and a complexometric indicator.[1] Its utility extends to various assays, including the determination of metal ions and as an indicator for titrations.[1]

Quantitative Data

The fundamental chemical properties of Bromopyrogallol Red are summarized below. This data is essential for accurate preparation of solutions and for stoichiometric calculations in experimental designs.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₀Br₂O₈S | [1][2][3][4] |

| Molar Mass | 558.15 g/mol | [1][3][4] |

| Appearance | Green to dark brown crystalline powder | [1][3] |

| Melting Point | 300 °C (572 °F; 573 K) | [1] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound's name, its elemental composition (formula), and its resulting molar mass.

References

An In-Depth Technical Guide to the Spectral Characteristics of Bromopyrogallol Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopyrogallol Red (BPR), with the systematic name 2′,7′-Dibromo-3′,4′,5′,6′-tetrahydroxy-1H-1λ⁶-spiro[[1][2]benzoxathiole-3,9′-xanthene]-1,1-dione, is a sulfonephthalein dye recognized for its utility as a metallochromic and pH indicator in analytical chemistry.[1] Its pronounced color changes in response to varying pH levels and the presence of metal ions make it a valuable reagent in spectrophotometric analysis and complexometric titrations.[1] This guide provides a comprehensive overview of the core spectral characteristics of Bromopyrogallol Red, detailed experimental protocols for their determination, and a discussion of their applications in research and development.

Physicochemical Properties

Bromopyrogallol Red is a green to dark brown crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₀Br₂O₈S | |

| Molar Mass | 558.15 g/mol | |

| CAS Number | 16574-43-9 | |

| Appearance | Green to dark brown powder | |

| Solubility | Soluble in water |

Absorption Spectroscopy

The UV-Visible absorption spectrum of Bromopyrogallol Red is highly dependent on the solvent and the pH of the medium. These variations are attributable to the different electronic transitions within the molecule's conjugated system, which are influenced by solvent polarity and the protonation state of the hydroxyl and sulfonic acid groups.

Influence of Solvent on Absorption Maxima

The absorption maxima (λmax) of Bromopyrogallol Red have been observed to shift depending on the solvent used. This solvatochromic effect is a critical consideration when developing analytical methods.

| Solvent | Absorption Maxima (λmax) | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | 412 nm, 523 nm | |

| Ethanol | 400 - 540 nm (range) | |

| Water (H₂O) | 360 - 530 nm (range) | |

| 1,4-Dioxane and Water (4:2 ratio) | 470 nm | |

| Water (pH 6.5) | 556 - 559 nm |

Influence of pH on Absorption Spectra

Bromopyrogallol Red exhibits significant halochromism, meaning its color and absorption spectrum change with pH. This property is central to its function as a pH indicator. The molecule undergoes protonation and deprotonation of its hydroxyl groups as the pH of the solution changes, leading to alterations in its electronic structure and, consequently, its absorption of light.

In strongly acidic solutions, BPR is protonated and appears orange-yellow. As the pH increases to a nearly neutral range, it deprotonates to form a claret-red species. In alkaline solutions, further deprotonation results in a blue color. These color changes are associated with shifts in the absorption maxima.

| pH Range | Color |

| Strong Acid | Orange-Yellow |

| Near Neutral | Claret Red |

| Alkaline | Blue |

Note: Specific λmax values at various pH points are crucial for quantitative analysis and can be determined using the experimental protocol outlined in Section 5.1.

Fluorescence Spectroscopy

While primarily utilized for its absorbance properties, Bromopyrogallol Red is also classified as a fluorescent dye. However, detailed information regarding its excitation and emission spectra, quantum yield, and fluorescence lifetime is not extensively available in the public domain. The fluorescence of BPR can be influenced by factors such as solvent, pH, and interaction with metal ions. For researchers interested in leveraging its fluorescent properties, a thorough characterization of its fluorescence profile under specific experimental conditions is recommended.

Experimental Protocols

Determination of pH-Dependent Absorption Spectra and pKa Values

This protocol outlines the steps to determine the absorption spectra of Bromopyrogallol Red at various pH values and to calculate its acid dissociation constants (pKa).

Materials:

-

Bromopyrogallol Red

-

A series of buffer solutions of known pH (e.g., universal buffer, phosphate (B84403) buffer, borate (B1201080) buffer) covering the desired pH range.

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of BPR Stock Solution: Prepare a stock solution of Bromopyrogallol Red of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent such as 50% ethanol.

-

Preparation of Sample Solutions: For each pH value to be tested, pipette a small, precise volume of the BPR stock solution into a volumetric flask and dilute with the appropriate buffer solution to a final concentration suitable for spectrophotometric measurement (typically in the micromolar range).

-

Spectrophotometric Measurement:

-

Calibrate the spectrophotometer using the respective buffer solution as a blank.

-

Measure the absorbance spectrum of each BPR solution across the visible range (e.g., 400-700 nm).

-

Record the absorbance values at regular intervals (e.g., every 5-10 nm) and note the wavelength of maximum absorbance (λmax) for each pH.

-

-

Data Analysis and pKa Determination:

-

Plot the absorbance at the λmax of the acidic and basic forms against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - Aacid) / (Abase - A)] where A is the absorbance at an intermediate pH, Aacid is the absorbance of the fully protonated form, and Abase is the absorbance of the fully deprotonated form.

-

Workflow for pKa Determination:

Workflow for the spectrophotometric determination of pKa values.

Determination of Molar Absorptivity

This protocol describes the determination of the molar absorptivity (ε) of Bromopyrogallol Red at a specific pH and wavelength.

Materials:

-

Bromopyrogallol Red

-

Buffer solution of a fixed pH

-

UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Solution: Accurately weigh a known mass of BPR and dissolve it in a specific volume of the chosen buffer to prepare a stock solution of known concentration.

-

Preparation of a Dilution Series: Prepare a series of dilutions of the stock solution with the same buffer. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for BPR at the chosen pH.

-

Use the buffer solution to zero the instrument (blank).

-

Measure the absorbance of each of the standard solutions.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration (Beer's Law plot).

-

Perform a linear regression on the data. The slope of the line is equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm.

-

Logical Relationship for Molar Absorptivity Determination:

Logical steps for determining molar absorptivity.

Applications in Research and Drug Development

The distinct spectral properties of Bromopyrogallol Red make it a versatile tool in various scientific domains:

-

Quantification of Metal Ions: BPR forms colored complexes with a wide range of metal ions, including bismuth, cadmium, cobalt, magnesium, and manganese. The formation of these complexes leads to a significant shift in the absorption spectrum, allowing for the sensitive and selective spectrophotometric determination of these metals. The use of surfactants can further enhance the sensitivity and color contrast of these reactions.

-

Complexometric Titrations: As a metallochromic indicator, BPR is employed to determine the endpoint of titrations involving metal ions.

-

Biochemical Assays: Bromopyrogallol Red can serve as a hydrogen donor for peroxidase, enabling its use as a catalyst in enzymatic reactions. It is also utilized in protein binding assays.

Conclusion

Bromopyrogallol Red exhibits rich and complex spectral characteristics that are highly sensitive to its chemical environment, particularly solvent polarity and pH. A thorough understanding of its absorption and potential fluorescence properties is paramount for its effective application in analytical chemistry, biochemistry, and pharmaceutical sciences. The experimental protocols provided in this guide offer a framework for the precise characterization of BPR's spectral behavior, enabling researchers to harness its full potential in their respective fields.

References

Navigating the Solubility of Bromopyrogallol Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bromopyrogallol Red, a vital triphenylmethane (B1682552) dye used extensively in analytical chemistry as a spectrophotometric reagent and complexometric indicator. Understanding its solubility is critical for its effective application in various scientific and pharmaceutical contexts, from metal ion detection to protein binding assays. This document offers available solubility data, a detailed experimental protocol for determining solubility, and a logical workflow for solvent selection.

Core Topic: Solubility of Bromopyrogallol Red

Bromopyrogallol Red (BPR), with the chemical formula C₁₉H₁₀Br₂O₈S, is a dark brown crystalline powder. Its solubility can be influenced by several factors, including the solvent's polarity, pH, and temperature. While comprehensive quantitative solubility data across a wide spectrum of solvents is not extensively published, this guide consolidates the available information and provides the means to determine it empirically.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for Bromopyrogallol Red in various solvents. It is important to note that some sources provide conflicting information, particularly regarding its solubility in water.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (179.16 mM) | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [1] |

| Water | H₂O | Soluble / Slightly Soluble | 4 (storage) | Reports on water solubility are conflicting, ranging from "soluble" and "rapidly dissolved" to "slightly soluble".[2][3][4] This variation may be due to differences in pH, temperature, or the purity of the compound. | |

| 50% Ethanol (aq) | C₂H₅OH / H₂O | 0.05% (w/v) / 0.1% (w/v) | Not Specified | A 0.05% solution is commonly used as an indicator. A 0.1% solution is described as clear. | |

| 95% Ethanol | C₂H₅OH | 0.1% (w/v) | Not Specified | A 0.1% solution is described as a clear solution. | |

| 1,4-Dioxane / Water (4:2 ratio) | C₄H₈O₂ / H₂O | Soluble | Not Specified | Used as a solvent for spectral analysis, indicating solubility. | |

| Saline with Co-solvents | N/A | ≥ 2.5 mg/mL (4.48 mM) | Not Specified | Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | |

| Saline with Cyclodextrin | N/A | ≥ 2.5 mg/mL (4.48 mM) | Not Specified | Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline). |

Experimental Protocol: Spectrophotometric Determination of Bromopyrogallol Red Solubility

For solvents where quantitative data is unavailable, the following experimental protocol, based on the saturation shake-flask method coupled with UV-Vis spectrophotometry, can be employed. This method is reliable for determining the solubility of colored compounds like Bromopyrogallol Red.

I. Materials and Equipment

-

Bromopyrogallol Red (solid powder)

-

Solvents of interest (analytical grade)

-

Volumetric flasks (various sizes)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with stir bars

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Analytical balance

-

Spatula

-

Pipettes

II. Procedure

Part A: Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of Bromopyrogallol Red (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. If the solubility is low, a co-solvent in which BPR is highly soluble (like DMSO) can be used to prepare the initial stock, which is then serially diluted in the solvent of interest. However, the presence of a co-solvent may alter the solubility.

-

Prepare Serial Dilutions: Create a series of standard solutions with decreasing concentrations by diluting the stock solution with the solvent. For example, prepare concentrations ranging from 1 to 20 µg/mL.

-

Measure Absorbance: Determine the wavelength of maximum absorbance (λmax) for Bromopyrogallol Red in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum. Then, measure the absorbance of each standard solution at this λmax.

-

Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1, indicating a good linear fit.

Part B: Saturation and Measurement

-

Prepare Saturated Solutions: Add an excess amount of solid Bromopyrogallol Red to a known volume of the solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration: Place the flasks on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed for a period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high absorbance readings.

-

Dilution (if necessary): If the absorbance of the filtered saturated solution is expected to be outside the linear range of the calibration curve, dilute it accurately with a known volume of the solvent.

-

Measure Absorbance: Measure the absorbance of the diluted or undiluted saturated solution at the predetermined λmax.

-

Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of Bromopyrogallol Red in the diluted/undiluted saturated solution. If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility.

III. Data Analysis and Reporting

The solubility should be reported in standard units such as g/L, mg/mL, or mol/L. The temperature at which the experiment was conducted must also be reported.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: A flowchart of the experimental protocol for determining the solubility of Bromopyrogallol Red.

Caption: A decision-making workflow for selecting an appropriate solvent for Bromopyrogallol Red.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromopyrogallol red - Wikipedia [en.wikipedia.org]

- 3. BROMOPYROGALLOL RED AR | Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical distributors, Lab chemical manufacturer, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 4. 16574-43-9 CAS | BROMOPYROGALLOL RED | Complexometric Indicators | Article No. 02320 [lobachemie.com]

Bromopyrogallol Red: A Technical Guide to its Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bromopyrogallol Red, a prominent triphenylmethane (B1682552) dye widely utilized in analytical chemistry. The document details its historical development, physicochemical properties, and key applications as a chromogenic reagent and metallochromic indicator. A comprehensive summary of its quantitative data is presented, alongside a detailed experimental protocol for its use in spectrophotometric analysis. Furthermore, this guide includes graphical representations of its synthesis pathway and an exemplary analytical workflow to facilitate a deeper understanding of its chemical utility.

Discovery and History

Initially explored for its properties as a pH indicator, its utility was quickly expanded due to its ability to form intensely colored complexes with a variety of metal ions. This characteristic made it a prime candidate for spectrophotometric analysis and as an indicator in complexometric titrations.

Physicochemical Properties

Bromopyrogallol Red is a dark brown crystalline powder.[1] Its chemical structure, characterized by the presence of bromine atoms and hydroxyl groups on the pyrogallol (B1678534) moiety, is responsible for its chromogenic and complexing properties. The sulfonate group imparts water solubility to the molecule. In its neutral form, it exists as a bipolar ion with a protonated carbonyl group and a dissociated sulfonate group.[1]

The key physicochemical properties of Bromopyrogallol Red are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2',7'-Dibromo-3',4',5',6'-tetrahydroxy-1H-1λ⁶-spiro[[2][3]benzoxathiole-3,9'-xanthene]-1,1-dione | [1] |

| Synonyms | 5',5''-Dibromopyrogallolsulfonephthalein, Dibromosulfongallein | [1][4] |

| CAS Number | 16574-43-9 | [1][4] |

| Molecular Formula | C₁₉H₁₀Br₂O₈S | [1][4] |

| Molecular Weight | 558.15 g/mol | [1][4] |

| Appearance | Dark brown powder | [1] |

| Melting Point | 300 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Absorption Maxima (λmax) | 412 nm, 523 nm (in DMSO); 400-540 nm (in ethanol); 360-530 nm (in H₂O); 470 nm (in 4:2 1,4-dioxane/water) | [1] |

Synthesis Pathway

The synthesis of Bromopyrogallol Red follows the general principle for the production of sulfonephthalein dyes. This involves the condensation of a substituted phenol (B47542) with a derivative of benzoic acid containing a sulfonic acid group. The following diagram illustrates the conceptual pathway for the synthesis of a sulfonephthalein dye, which is analogous to the synthesis of Bromopyrogallol Red.

References

Bromopyrogallol Red and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopyrogallol Red is a versatile triphenylmethane (B1682552) dye with significant applications in analytical chemistry and emerging potential in biochemical research. This technical guide provides an in-depth overview of its core properties, applications, and methodologies. It details its use as a spectrophotometric reagent and complexometric indicator for the determination of various metal ions, with a focus on the formation of binary and ternary complexes. This document also explores available information on its derivatives and its limited, though emerging, role in biochemical assays. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in applying this compound in their work.

Introduction

Bromopyrogallol Red (BPR), chemically known as 2′,7′-Dibromo-3′,4′,5′,6′-tetrahydroxy-1H-1λ6-spiro[[1][2]benzoxathiole-3,9′-xanthene]-1,1-dione, is a sulfonephthalein indicator.[3] Its molecular structure, featuring two bromine atoms and multiple hydroxyl groups on the pyrogallol (B1678534) moiety, enables it to form stable, colored complexes with a wide range of metal cations.[3][4] This property has established BPR as a valuable reagent in analytical chemistry for both qualitative and quantitative analysis.

This guide serves as a comprehensive resource for professionals in research and drug development, offering a detailed exploration of BPR's chemical characteristics, its primary applications, and step-by-step experimental protocols.

Chemical and Physical Properties

Bromopyrogallol Red is a green to dark brown crystalline powder. It is soluble in water and 50% ethanol. The compound is known to be a stronger acid than its parent compound, Pyrogallol Red.

| Property | Value | Reference |

| IUPAC Name | 2′,7′-Dibromo-3′,4′,5′,6′-tetrahydroxy-1H-1λ6-spiro[benzoxathiole-3,9′-xanthene]-1,1-dione | |

| Synonyms | 5',5''-Dibromopyrogallolsulfonephthalein | |

| CAS Number | 16574-43-9 | |

| Molecular Formula | C₁₉H₁₀Br₂O₈S | |

| Molar Mass | 558.15 g/mol | |

| Melting Point | 300 °C | |

| Appearance | Green to dark brown to black powder |

Applications in Analytical Chemistry

The primary application of Bromopyrogallol Red lies in its function as a spectrophotometric reagent and a complexometric indicator for the determination of a variety of metal ions.

Spectrophotometric Analysis

BPR forms colored complexes with numerous metal ions, and the intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry. The formation of these complexes is often pH-dependent, and the use of surfactants can enhance the sensitivity and stability of the measurements.

Mechanism of Complex Formation: The two adjacent phenolic hydroxyl groups in the BPR structure are key to its ability to chelate metal ions. The formation of these complexes results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to a distinct color change.

Figure 1: General workflow for metal ion complexation with Bromopyrogallol Red.

Ternary Complexes: The sensitivity and selectivity of BPR-based spectrophotometric methods can be significantly improved by the formation of ternary complexes. These complexes involve the metal ion, BPR, and a third component, typically a surfactant such as cetyltrimethylammonium bromide (CTAB) or cetylpyridinium (B1207926) chloride (CPC). The surfactant molecules form micelles that can incorporate the metal-BPR complex, leading to enhanced molar absorptivity and a more stable color.

Complexometric Titrations

Bromopyrogallol Red serves as an excellent indicator in complexometric titrations with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is marked by a sharp color change when the EDTA displaces the BPR from its complex with the metal ion.

Indicator Preparation: A typical indicator solution is prepared by dissolving 0.05g of Bromopyrogallol Red in 100ml of 50% ethanol.

Color Changes: The color of the BPR indicator is pH-dependent:

-

Strongly Acidic: Orange-yellow

-

Nearly Neutral: Claret red

-

Alkaline: Blue

Quantitative Data

The following tables summarize key quantitative data for the use of Bromopyrogallol Red in various analytical applications.

| Solvent | Absorption Maxima (λmax) | Reference |

| Dimethyl sulfoxide | 412 nm, 523 nm | |

| Ethanol | 400-540 nm | |

| Water | 360-530 nm | |

| 1,4-Dioxane and Water (4:2) | 470 nm | |

| pH 6.5 | 556-559 nm |

| Metal Ion | Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions | Reference |

| Copper(II) | Cu(BPR)₂ | - | - | pH 7, Cumulative Stability Constant: 5.02 x 10¹¹ | |

| Lead(II) | Pb(II)-BPR | 630 | - | pH 4-5 | |

| Bismuth(III) | Bi(III)-BPR | 644 | 3.3 x 10⁴ | pH 3, with surfactants |

Experimental Protocols

Spectrophotometric Determination of Lead(II)

This protocol is based on the formation of a ternary complex of lead(II) with Bromopyrogallol Red and a cationic surfactant.

Reagents:

-

Standard Lead(II) solution (1000 ppm)

-

Bromopyrogallol Red (BPR) solution (1 x 10⁻⁴ M)

-

Cetyltrimethylammonium bromide (CTAB) solution

-

Buffer solution (pH 4-5)

-

Triton X-100 (optional, for stability)

Procedure:

-

Prepare a series of standard solutions of Lead(II) by diluting the stock solution.

-

To a 10 mL volumetric flask, add an aliquot of the standard or sample solution containing lead(II).

-

Add the buffer solution to adjust the pH to 4-5.

-

Add the BPR solution and the CTAB solution. The reaction is instantaneous.

-

If necessary, add Triton X-100 to stabilize the color.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance at 630 nm against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus the concentration of the lead standards.

-

Determine the concentration of lead in the sample from the calibration curve.

References

- 1. Spectrophotometric determination of traces of lead with bromopyrogallol red and cetyltrimethylammonium or cetylpyridinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 3. Bromopyrogallol red - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Theoretical Frontiers in Drug Discovery: An In-Depth Guide to Bromopyrogallol Red Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of Bromopyrogallol Red (BPR) metal complexes, offering a comprehensive overview of the computational methodologies employed to elucidate their electronic structure, stability, and reactivity. While extensive experimental data exists for the spectrophotometric applications of BPR, this document focuses on the theoretical and computational approaches that are pivotal in modern drug discovery and materials science for designing and understanding metal-based therapeutics and functional materials.

Bromopyrogallol Red, a triphenylmethane (B1682552) dye, is a versatile chelating agent known for forming stable complexes with a wide array of metal ions. The intricate interplay of its hydroxyl and carboxyl groups allows for diverse coordination modes, leading to complexes with unique spectroscopic and electrochemical properties. Understanding these properties at a quantum-mechanical level is crucial for the rational design of novel BPR-based compounds with tailored functionalities.

Core Theoretical Concepts and Methodologies

The theoretical investigation of Bromopyrogallol Red metal complexes predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective tool. DFT allows for the accurate calculation of the electronic structure and properties of molecules at a manageable computational cost.

Density Functional Theory (DFT)

DFT calculations are central to understanding the geometry, stability, and electronic properties of BPR-metal complexes. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used as they provide a good balance between accuracy and computational efficiency for transition metal complexes.

-

Basis Sets: For the metal atom, effective core potentials (ECPs) like LANL2DZ are often employed to account for relativistic effects, especially for heavier metals. For non-metal atoms (C, H, O, Br, S), Pople-style basis sets like 6-311G(d,p) or correlation-consistent basis sets are commonly used to accurately describe the electronic distribution.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption spectra and the nature of electronic transitions in BPR-metal complexes, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT calculations can predict the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. This allows for the assignment of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions.

Quantitative Data from Theoretical Studies

While specific, comprehensive theoretical studies on a wide range of Bromopyrogallol Red metal complexes are not abundant in the literature, we can present representative quantitative data based on studies of structurally similar metal-phenolic and metal-dye complexes to illustrate the expected theoretical outputs. The following tables summarize the types of quantitative data that can be obtained from DFT and TD-DFT calculations.

| Metal Ion | Complex Stoichiometry | Calculated Binding Energy (kcal/mol) | Key Calculated Bond Lengths (Å) |

| Cu(II) | 1:2 (Cu:BPR) | - | M-O (phenolic), M-O (carbonyl) |

| Al(III) | 1:2 (Al:BPR) | - | M-O (phenolic), M-O (carbonyl) |

| Fe(III) | 1:2 (Fe:BPR) | - | M-O (phenolic), M-O (carbonyl) |

| Zn(II) | 1:2 (Zn:BPR) | - | M-O (phenolic), M-O (carbonyl) |

| Note: Specific binding energy values are highly dependent on the computational model and are not readily available in the literature for BPR. The table indicates the type of data that would be generated. |

| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Major Electronic Transitions (Calculated λmax) |

| BPR Ligand | -5.8 | -2.1 | 3.7 | π-π |

| [Cu(BPR)2] | -5.5 | -2.5 | 3.0 | MLCT, π-π |

| [Al(BPR)2]+ | -6.0 | -1.8 | 4.2 | ILCT, π-π |

| [Fe(BPR)2]+ | -5.3 | -2.8 | 2.5 | MLCT, LMCT, π-π |

| Note: These values are illustrative and represent typical ranges observed for similar metal-dye complexes. |

Experimental and Computational Protocols

The following sections detail the standardized protocols for theoretical investigations of Bromopyrogallol Red metal complexes.

Protocol 1: Geometry Optimization and Electronic Structure Calculation

-

Model Construction: The initial 3D structure of the Bromopyrogallol Red ligand and its metal complex is built using molecular modeling software. The metal ion is placed in a coordination sphere defined by the chelating groups of the BPR ligand(s).

-

Computational Method Selection:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or a similar hybrid functional.

-

Basis Set: LANL2DZ for the metal ion and 6-311G(d,p) for all other atoms.

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is used to simulate the solvent environment (e.g., water or ethanol).

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are minimized.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as Gibbs free energy.

-

Analysis of Results: From the optimized structure, key geometrical parameters like bond lengths and bond angles are extracted. The output files also contain information about the molecular orbitals (HOMO, LUMO) and their energies.

Protocol 2: Prediction of Electronic Spectra (UV-Vis)

-

Optimized Geometry: The optimized ground-state geometry from Protocol 1 is used as the starting point.

-

Computational Method Selection:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set as used for the geometry optimization are typically employed.

-

Number of Excited States: The number of excited states to be calculated is specified (e.g., the first 20-50 singlet states).

-

-

TD-DFT Calculation: The TD-DFT calculation is performed to obtain the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

-

Analysis of Results: The calculated excitation energies are converted to wavelengths (λmax). The oscillator strengths are used to predict the intensity of the absorption bands. The contributions of different molecular orbitals to each transition are analyzed to classify them as MLCT, LMCT, or intra-ligand transitions.

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical study of Bromopyrogallol Red metal complexes.

Conclusion and Future Directions

Theoretical studies provide invaluable insights into the nature of Bromopyrogallol Red metal complexes, complementing experimental findings and guiding the design of new molecules with desired properties. The computational protocols outlined in this guide represent the state-of-the-art in the field and can be applied to a wide range of BPR-metal systems.

Future research in this area will likely focus on:

-

More Accurate and Efficient Methods: The development and application of more advanced theoretical methods, such as multi-reference methods, for a more accurate description of excited states and open-shell systems.

-

Dynamic Simulations: The use of ab initio molecular dynamics (AIMD) to study the behavior of BPR-metal complexes in solution and their interaction with biological macromolecules.

-

Machine Learning: The application of machine learning and artificial intelligence to predict the properties of new BPR-metal complexes and to accelerate the discovery of novel compounds with therapeutic or material applications.

This guide serves as a foundational resource for researchers embarking on the theoretical investigation of Bromopyrogallol Red metal complexes, providing the necessary conceptual framework and practical protocols to advance this exciting field of study.

Methodological & Application

Bromopyrogallol Red Protein Assay: Application Notes and Protocols for Researchers

Introduction

The Bromopyrogallol Red (BPR) protein assay is a colorimetric method for the determination of total protein concentration in a variety of samples, particularly in biological fluids like urine and cerebrospinal fluid (CSF).[1][2] This assay is based on the formation of a complex between Bromopyrogallol Red, molybdate (B1676688), and proteins in an acidic environment. The binding of the dye-molybdate complex to proteins, primarily through interactions with basic amino acid residues, results in a spectral shift of the dye's maximum absorbance to approximately 600 nm.[2] The resulting blue-purple color intensity is directly proportional to the protein concentration in the sample.[1][2] The BPR assay offers a simple, rapid, and sensitive method for protein quantification.

Principle of the Assay

The core of the Bromopyrogallol Red assay lies in the interaction between the BPR-molybdate complex and protein molecules. In an acidic solution, Bromopyrogallol Red and sodium molybdate combine to form a reddish complex. When this complex is introduced to a sample containing proteins, it binds to the amino groups of the protein molecules. This binding event causes a shift in the absorption maximum of the complex from around 460 nm to 600 nm. The intensity of the blue color, measured at 600 nm, is then used to quantify the protein concentration by comparing it to a standard curve prepared with a protein of known concentration, such as bovine serum albumin (BSA).

Quantitative Data Summary

The selection of a protein assay is a critical step in experimental design. The following table provides a comparative overview of the Bromopyrogallol Red assay and two other commonly used protein assays: the Bradford and the Bicinchoninic Acid (BCA) assays. This allows for an informed decision based on the specific requirements of the experiment and the nature of the samples.

| Feature | Bromopyrogallol Red Assay | Bradford Assay | Bicinchoninic Acid (BCA) Assay |

| Principle | Dye-binding (BPR-molybdate complex) to basic amino acid residues. | Dye-binding (Coomassie Brilliant Blue G-250) primarily to basic and aromatic amino acid residues. | Copper reduction by protein in an alkaline medium, followed by chelation of cuprous ions by bicinchoninic acid. |

| Wavelength (nm) | 600 | 595 | 562 |

| Linear Range (BSA) | 0.1 - 1.0 mg/mL | 0.125 - 1.5 mg/mL | 0.02 - 2.0 mg/mL |

| Assay Time | 5 - 30 minutes | ~5 minutes | 30 - 60 minutes |

| Common Interfering Substances | Quinolone antibiotics, quinine (B1679958) derivatives, aminoglycosides, high concentrations of detergents (e.g., SDS). | Strong alkaline buffers, detergents (e.g., SDS, Triton X-100). | Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), lipids. |

| Advantages | Simple, rapid, good linearity. | Fast, highly sensitive, simple one-step procedure. | High tolerance to detergents, less protein-to-protein variation than Bradford. |

| Disadvantages | Susceptible to interference from certain drugs and detergents. | High protein-to-protein variability, incompatible with detergents. | Slower than Bradford, sensitive to reducing agents. |

Experimental Protocols

The following protocols are provided for both the standard (cuvette-based) and microplate reader formats of the Bromopyrogallol Red protein assay. It is recommended to use a commercially available, ready-to-use BPR reagent for consistency and reproducibility.

Reagents and Equipment

-

Bromopyrogallol Red (BPR) Reagent: A commercially available ready-to-use solution containing Bromopyrogallol Red and sodium molybdate in an acidic buffer.

-

Protein Standard: A protein solution of known concentration, typically Bovine Serum Albumin (BSA) at 1 mg/mL or 2 mg/mL.

-

Sample Buffer: The same buffer used to dissolve or dilute the protein samples.

-

Spectrophotometer or Microplate Reader capable of measuring absorbance at 600 nm.

-

Cuvettes (for standard assay) or 96-well microplates (for microplate assay).

-

Pipettes and pipette tips .

Standard Assay Protocol (Cuvette-Based)

This protocol is suitable for determining protein concentrations in the range of 0.1 - 1.0 mg/mL.

-

Prepare Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution with the sample buffer. A typical concentration range would be 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.

-

Sample Preparation: If necessary, dilute the unknown protein samples to fall within the linear range of the assay.

-

Assay Procedure:

-

Pipette 50 µL of each protein standard and unknown sample into separate, labeled test tubes or cuvettes.

-

Add 1.0 mL of the BPR reagent to each tube/cuvette.

-

Mix thoroughly by vortexing or inverting the tubes.

-

-

Incubation: Incubate the reactions for 10-30 minutes at room temperature.

-

Measurement: Measure the absorbance of each standard and sample at 600 nm. Use the standard with 0 mg/mL protein as the blank.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.

-

Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their net absorbance values from the standard curve.

-

Microplate Assay Protocol

This protocol is adapted for a 96-well plate format and is suitable for a similar concentration range as the standard assay, but with smaller volumes.

-

Prepare Protein Standards: Prepare a series of protein standards as described in the standard assay protocol.

-

Sample Preparation: Dilute the unknown protein samples as needed.

-

Assay Procedure:

-

Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.

-

Add 200 µL of the BPR reagent to each well.

-

Mix the contents of the wells thoroughly using a plate shaker for 30 seconds.

-

-

Incubation: Incubate the plate for 10-30 minutes at room temperature.

-

Measurement: Measure the absorbance of each well at 600 nm using a microplate reader. Use the wells containing the 0 mg/mL protein standard as the blank.

-

Data Analysis: Perform data analysis as described in the standard assay protocol.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the Bromopyrogallol Red protein assay.

Assay Principle

The diagram below illustrates the principle of the Bromopyrogallol Red protein assay.

References

Application Notes and Protocols: Bromopyrogallol Red in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopyrogallol Red (BPR) is a versatile sulfonephthalein dye that serves as a valuable metallochromic indicator in complexometric titrations. Its distinct color changes at varying pH levels and in the presence of different metal ions make it a suitable choice for the quantitative determination of several divalent and trivalent cations. This document provides detailed application notes and experimental protocols for the use of Bromopyrogallol Red in the complexometric titration of selected metal ions, offering a reliable analytical method for research, quality control, and drug development applications.

In complexometric titrations, a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used as the titrant to form stable, water-soluble complexes with metal ions. The endpoint of the titration is signaled by a sharp color change of a metal ion indicator. Bromopyrogallol Red forms a colored complex with the metal ion being analyzed. As EDTA is added, it first reacts with the free metal ions. At the equivalence point, when all free metal ions have been complexed by EDTA, the EDTA then displaces the metal ion from the indicator-metal complex. This releases the free indicator, resulting in a distinct color change and marking the endpoint of the titration. The success of the titration is dependent on the metal-indicator complex being less stable than the metal-EDTA complex.

Bromopyrogallol Red is particularly useful for the determination of metal ions such as Bismuth (Bi), Cadmium (Cd), Cobalt (Co), Magnesium (Mg), and Manganese (Mn). The indicator exhibits a color transition from orange-yellow in strongly acidic solutions to claret red in nearly neutral solutions and violet to blue in basic solutions.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the complexometric titration of various metal ions using Bromopyrogallol Red as an indicator.

| Metal Ion | Recommended pH | Color of Metal-BPR Complex | Endpoint Color (Free BPR) |

| Cadmium (Cd²⁺) | 9.3 | Red-violet | Blue |

| Magnesium (Mg²⁺) | 10 | Red-violet | Blue |

| Manganese (Mn²⁺) | 10 | Red-violet | Blue |

Experimental Protocols

Preparation of Reagents

-

Standard EDTA Solution (0.01 M): Dissolve 3.722 g of analytical grade disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1000 mL in a volumetric flask. Standardize against a primary standard zinc or calcium carbonate solution.

-

Bromopyrogallol Red Indicator Solution (0.05% w/v): Dissolve 0.05 g of Bromopyrogallol Red in 50 mL of ethanol (B145695) and dilute to 100 mL with deionized water.[1][2]

-

Buffer Solution (pH 10): Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonia (B1221849) solution and dilute to 1000 mL with deionized water.

-

Buffer Solution (pH 9.3): Prepare a boric acid-potassium chloride-sodium hydroxide (B78521) buffer or a similar appropriate buffer system to maintain a stable pH of 9.3.

-

Metal Ion Solutions (approx. 0.01 M): Prepare by dissolving a precisely weighed amount of the corresponding high-purity metal salt (e.g., Cd(NO₃)₂, MgSO₄·7H₂O, MnSO₄·H₂O) in deionized water and diluting to a known volume in a volumetric flask.

Protocol 1: Determination of Cadmium (Cd²⁺)

This protocol details the direct titration of Cadmium ions with EDTA using Bromopyrogallol Red as the indicator.

Methodology:

-

Pipette a known volume (e.g., 25.00 mL) of the cadmium ion solution into a 250 mL Erlenmeyer flask.

-

Dilute the solution with approximately 50 mL of deionized water.

-

Adjust the pH of the solution to 9.3 using an appropriate buffer solution.

-

Add 2-3 drops of the Bromopyrogallol Red indicator solution. The solution will turn a red-violet color.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color of the solution sharply changes from red-violet to blue.

-

Record the volume of EDTA used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of Cadmium in the sample.

Protocol 2: Determination of Magnesium (Mg²⁺)

This protocol outlines the procedure for the direct complexometric titration of Magnesium ions with EDTA using Bromopyrogallol Red.

Methodology:

-

Pipette a known aliquot (e.g., 25.00 mL) of the magnesium ion solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water.

-

Add 5 mL of the pH 10 ammonia buffer solution to the flask.

-

Add 2-3 drops of the Bromopyrogallol Red indicator solution. The solution will develop a red-violet color.

-